
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic organic compound that has garnered interest due to its unique molecular structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a fusion of multiple functional groups, including isoquinoline and thiophene rings, contributing to its intriguing chemical properties.
Applications De Recherche Scientifique
Chemistry: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: Research studies have explored its potential as a ligand for receptor binding studies, probing the interactions with various biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery programs, especially in the development of novel pharmaceuticals targeting neurological disorders or as an anti-inflammatory agent.
Industry: In industrial applications, it may serve as an intermediate in the production of advanced materials or specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in cells and plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, thereby preventing the effects of androgens. This can lead to a decrease in the expression of genes that are regulated by the androgen receptor.
Result of Action
The compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it may have potential therapeutic applications in the treatment of prostate cancer.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multi-step organic reactions. Commonly, the procedure begins with the preparation of the isoquinoline and thiophene precursors. The synthesis may involve a Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the isoquinoline ring. Subsequent steps involve the incorporation of the oxalamide functional group through amide coupling reactions using suitable reagents such as carbodiimides. Precise reaction conditions, including temperature control, pH adjustments, and specific catalysts, are crucial to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis procedures. Process optimization to enhance efficiency and cost-effectiveness would be critical. Automation, continuous flow reactions, and advanced purification techniques, such as chromatography and crystallization, could be employed to ensure consistency and quality in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to the formation of sulfoxides or sulfones under mild to strong oxidizing conditions.
Reduction: Reduction of the oxalamide moiety can occur, potentially resulting in the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may take place at the aromatic rings, introducing various substituents based on the reagents and conditions employed.
Common Reagents and Conditions:
Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: Depending on the specific reactions and conditions, major products can include sulfoxides, sulfones, amine derivatives, and various substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-(2-ethylphenyl)oxalamide
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
N1-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
Uniqueness: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide stands out due to its specific combination of functional groups. The presence of both the isoquinoline and thiophene rings introduces unique electronic and steric properties, making it a versatile candidate for various research applications. Its structural diversity allows for the exploration of multiple chemical reactions, offering a broader scope of study compared to similar compounds with fewer or different functional groups.
There you have it—an in-depth look at a fascinating compound. Any specific part you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADAMEZSZOXYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
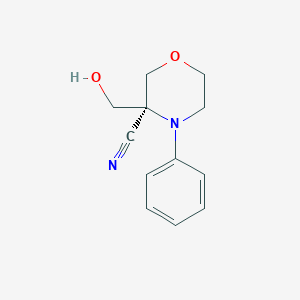
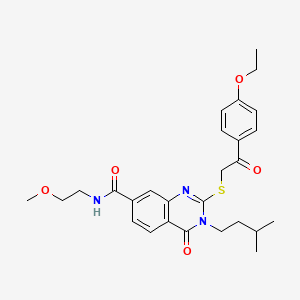
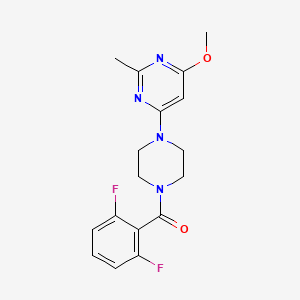
![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)
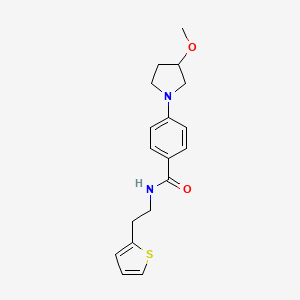
![5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)
![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2385074.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)
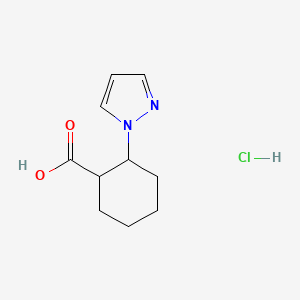
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)
